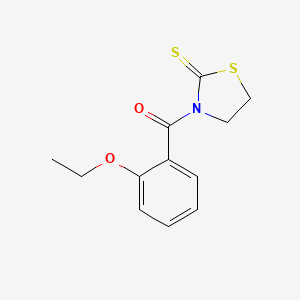

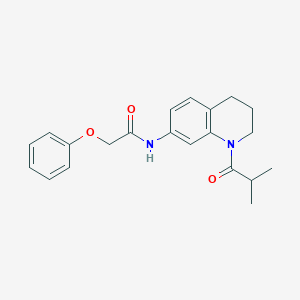

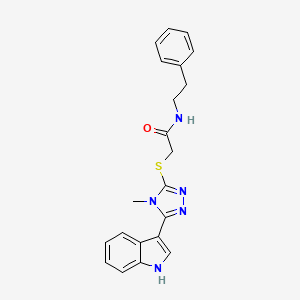

3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound is a derivative of 2-Ethoxybenzoyl chloride . This is an organic compound used in various chemical reactions .

Synthesis Analysis

While specific synthesis methods for “3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione” are not available, 2-Ethoxybenzoyl chloride, a related compound, can be synthesized from 2-Ethoxybenzoic acid .Molecular Structure Analysis

The molecular structure of 2-Ethoxybenzoyl chloride, a related compound, is available . It has a molecular formula of C9H9ClO2 and a molecular weight of 184.62 .Physical And Chemical Properties Analysis

The physical and chemical properties of 2-Ethoxybenzoyl chloride, a related compound, include a boiling point of 114-118°C, a density of 1.19, and a refractive index of 1.553 .Scientific Research Applications

Synthesis and Characterization

- 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione is involved in the synthesis of oxazolidines and thiazolidines from α-amino acid ethyl esters. These compounds can undergo dehydrogenation to form oxazoles and thiazoles, which are significant in various chemical reactions (Badr et al., 1981).

Chemical Reactions and Complexes

- This compound reacts with [Cu(PPh3)3Cl] to yield mononuclear complexes, showcasing its potential in forming copper(I) complexes. The geometrical and bonding features of these complexes are significant for understanding their chemical behavior (Aslanidis et al., 1998).

Colorimetric Reagent Applications

- It has been utilized as a reagent in the colorimetric determination of copper in water, demonstrating its potential in analytical chemistry for metal ion detection (Stiff, 1972).

Selectivity in Chemical Processes

- The compound shows selective pivaloylation of hydroxyl groups under neutral conditions, indicating its specificity in organic synthesis (Yamada, 1992).

Thermophysical Properties

- Thiazolidine-2-thione derivatives, including 3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione, have been studied for their thermophysical properties, which are critical for their application in material science (Temprado et al., 2008).

Novel Synthesis Approaches

- It is central to innovative synthesis approaches, like the one-pot synthesis of 1,3-thiazolidine-2-thiones, demonstrating its versatility in facilitating efficient chemical reactions (Alizadeh et al., 2011).

Structural Studies

- Detailed studies have been conducted on the structure of derivatives of 1,3-thiazolidine-2-thione, aiding in understanding its chemical behavior and potential applications in various fields, including pharmaceuticals and materials science (Fujita et al., 1981).

Safety and Hazards

properties

IUPAC Name |

(2-ethoxyphenyl)-(2-sulfanylidene-1,3-thiazolidin-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2S2/c1-2-15-10-6-4-3-5-9(10)11(14)13-7-8-17-12(13)16/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJXZTCTVXSIERM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1C(=O)N2CCSC2=S |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2-Ethoxybenzoyl)-1,3-thiazolidine-2-thione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-ethylphenyl)-2-{[3-oxo-2-({[(thiophen-2-yl)methyl]carbamoyl}methyl)-2H,3H-imidazo[1,2-c]quinazolin-5-yl]sulfanyl}acetamide](/img/structure/B2475036.png)

![Pyrimido[1,2-a]indol-2(1H)-one, 10a-[2-[4-(dimethylamino)phenyl]ethenyl]-3,4,10,10a-tetrahydro-10,10-dimethyl-](/img/structure/B2475038.png)

![4-(diethylsulfamoyl)-N-(3-ethylbenzo[g][1,3]benzothiazol-2-ylidene)benzamide](/img/structure/B2475050.png)

![Isopropyl 2-(butylthio)-5-(4-methoxyphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2475052.png)